molecular formula C12H16ClNO B8273121 N-(1-(4-chloromethylphenyl)-1-methylethyl)acetamide

N-(1-(4-chloromethylphenyl)-1-methylethyl)acetamide

Cat. No. B8273121
M. Wt: 225.71 g/mol
InChI Key: CPUQORKOOHXCGE-UHFFFAOYSA-N
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Description

N-(1-(4-chloromethylphenyl)-1-methylethyl)acetamide is a useful research compound. Its molecular formula is C12H16ClNO and its molecular weight is 225.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

N-[2-[4-(chloromethyl)phenyl]propan-2-yl]acetamide

InChI

InChI=1S/C12H16ClNO/c1-9(15)14-12(2,3)11-6-4-10(8-13)5-7-11/h4-7H,8H2,1-3H3,(H,14,15)

InChI Key

CPUQORKOOHXCGE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C)(C)C1=CC=C(C=C1)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of N-(1-(4-hydroxymethylphenyl)-1-methylethyl)acetamide (18.24 g) in chloroform (180 ml) was added dropwise thionyl chloride (7.07 ml) over 10 min under ice-cooling and the mixture was stirred at room temperature for 20 hr. The reaction mixture was poured into water (1000 ml) and the organic layer was separated. The organic layer was washed with aqueous sodium hydrogencarbonate and saturated brine and dried over anhydrous magnesium sulfate. The solvent was evaporated to give the title compound (19.17 g) as pale-yellow crystals, m.p.=124-125° C.
Name
N-(1-(4-hydroxymethylphenyl)-1-methylethyl)acetamide
Quantity
18.24 g
Type
reactant
Reaction Step One
Quantity
7.07 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Name
Quantity
1000 mL
Type
reactant
Reaction Step Two

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